Agrocybenine

Description

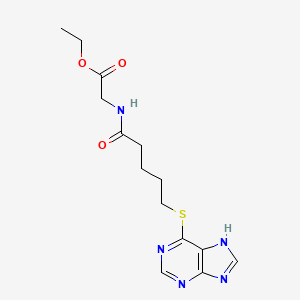

S-substituted analog of mercaptopurine which functions as a cytostatic agent; minor descriptor (75-85); on-line search 6-MERCAPTOPURINE/AA (75-84); Index Medicus search MERCAPTOPURINE/analogs (75-84)

Properties

IUPAC Name |

ethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-22-11(21)7-15-10(20)5-3-4-6-23-14-12-13(17-8-16-12)18-9-19-14/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZRRIWDZQPGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944832 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22181-94-8 | |

| Record name | N-[1-Oxo-5-(9H-purin-6-ylthio)pentyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22181-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022181948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-[1-oxo-5-(1H-purin-6-ylthio)pentyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523O15TF2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Agrocybenine: A Technical Guide for Researchers

An In-depth Examination of the Pyrrolopyridine Alkaloid from Agrocybe cylindracea

Introduction

Agrocybenine is a structurally intriguing alkaloid isolated from the edible mushroom Agrocybe cylindracea. As a member of the pyrrolopyridine class of compounds, its unique heterocyclic framework has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. It also details the experimental protocols for its isolation and discusses its known and potential biological activities, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a novel alkaloid with a distinct 1,4-diazaindan-type structure.[1] Its chemical identity has been established through various spectroscopic methods, most notably through advanced NMR techniques.

Systematic Name (IUPAC): 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one[2]

Chemical Formula: C₁₂H₁₈N₂O[2][3]

Molecular Weight: 206.28 g/mol [2]

The core of this compound is a pyrrolopyridine moiety, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational descriptors for this compound is provided in the table below. It is important to note that while the structure was originally elucidated by Koshino et al. in 1996 using various spectroscopic methods, including 15N-NMR studies with pulsed field gradient (PFG)-HMBC and HMQC techniques, the detailed primary spectroscopic data from this seminal work is not widely available in digital archives. The data presented here is a compilation from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem |

| Average Molecular Weight | 206.2841 g/mol | FooDB |

| Monoisotopic Molecular Weight | 206.141913208 Da | FooDB |

| CAS Registry Number | 178764-92-6 | PubChem |

| InChI | InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | PubChem |

| Canonical SMILES | CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | PubChem |

Structural Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization, generated using the DOT language, illustrates the fused pyrrolopyridine ring system and the positions of the five methyl groups.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Origin of Agrocybenine from Agrocybe cylindracea

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Agrocybenine, a novel alkaloid originating from the edible mushroom Agrocybe cylindracea. This document details the seminal experimental protocols, presents key quantitative data, and explores the current understanding of its chemical nature.

Discovery and Origin

This compound was first isolated from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea (DC.:Fr.) Maire, a species within the Bolbitiaceae family of the Agaricales order. The discovery was the result of a screening program for novel, biologically active metabolites from natural sources. This finding, published in 1996, introduced a new class of alkaloid structure.[1]

Experimental Protocols

The following sections detail the methodologies employed in the original isolation and structural characterization of this compound.

Extraction of the Crude Metabolite Mixture

The initial extraction process aimed to isolate a broad range of secondary metabolites from the fungal material.

-

Starting Material: 2 kg of fresh fruiting bodies of Agrocybe cylindracea.

-

Procedure:

-

The fresh mushroom fruiting bodies were extracted with methanol (B129727) (MeOH).

-

The resulting methanol extract was then adsorbed onto an HP-20 resin column.

-

The column was washed, and the metabolites were subsequently eluted with methanol.

-

Isolation and Purification of this compound

A multi-step chromatographic process was utilized to isolate this compound from the crude extract.

-

Initial Chromatography:

-

The methanol eluate from the HP-20 column was concentrated under reduced pressure.

-

The residue was then subjected to silica (B1680970) gel column chromatography.

-

A stepwise gradient elution was performed using a chloroform-methanol (CHCl₃-MeOH) solvent system.

-

-

Final Purification:

-

Fractions containing the target compound were further purified using preparative thin-layer chromatography (TLC) with a solvent system of CHCl₃-MeOH (20:1, v/v).

-

This final step yielded pure this compound.

-

Structural Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was conducted to elucidate the connectivity and spatial arrangement of the atoms. These included:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

¹⁵N NMR (Nitrogen-15 NMR)

-

Heteronuclear Multiple Quantum Coherence (HMQC)

-

Heteronuclear Multiple Bond Correlation (HMBC), including pulsed-field gradient (PFG) techniques for enhanced sensitivity and resolution.

-

Data Presentation

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Table 1: Physicochemical and Mass Spectrometric Data for this compound

| Property | Value |

| Appearance | Colorless Needles |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.1419 g/mol (HR-EIMS, found) |

| Molecular Weight | 206.1419 g/mol (Calculated) |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) |

| 7-Me | 2.22 (s) |

| 5,5-Me₂ | 1.30 (s) |

| 2,2-Me₂ | 1.25 (s) |

| 3-CH₂ | 2.50 (s) |

| 1-NH | 5.15 (br s) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 57.0 |

| C-3 | 49.3 |

| C-3a | 118.7 |

| C-5 | 52.0 |

| C-6 | 175.5 |

| C-7 | 114.3 |

| C-7a | 145.4 |

| 7-Me | 12.0 |

| 5,5-Me₂ | 29.5 |

| 2,2-Me₂ | 29.1 |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the elucidated chemical structure.

Biosynthesis of this compound

To date, the biosynthetic pathway of this compound in Agrocybe cylindracea has not been elucidated in the scientific literature. Fungal alkaloids are typically derived from amino acid precursors, and the pyrrolopyridine core of this compound suggests a complex series of enzymatic reactions. Further research, potentially involving isotopic labeling studies and genome mining for relevant biosynthetic gene clusters, is required to understand the formation of this unique natural product.

Conclusion

This compound represents a structurally novel alkaloid discovered from Agrocybe cylindracea. Its isolation and characterization have been well-documented, providing a solid foundation for further investigation. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers interested in the chemistry and pharmacology of this intriguing fungal metabolite. Future studies are warranted to explore its biological activities and to unravel its biosynthetic origins.

References

Agrocybenine: A Technical Guide to a Novel Fungal Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Agrocybenine is a structurally unique, nitrogen-containing heterocyclic alkaloid isolated from the edible mushroom Agrocybe cylindracea. First reported in 1996, it represents a novel class of fungal secondary metabolites characterized by a pyrrolopyridine core, specifically a 1,4-diazaindan-type structure. Its discovery has highlighted the chemical diversity within the genus Agrocybe, a source of numerous bioactive compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, isolation, and structural elucidation. Due to the limited publicly available data since its initial discovery, this document also outlines the general methodologies relevant to its study and proposes a speculative biosynthetic pathway based on known fungal alkaloid synthesis. The primary aim is to furnish a foundational resource for researchers interested in exploring the chemistry and potential biological activities of this rare fungal alkaloid.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications. The genus Agrocybe, belonging to the family Strophariaceae, is known for producing a wide array of compounds, including polysaccharides, lectins, sesquiterpenes, and indole (B1671886) derivatives.[1][2] Among these is this compound, a novel alkaloid first isolated from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea (now also known as Cyclocybe cylindracea).[2][3]

The initial report by Koshino et al. in 1996 identified this compound as a new class of alkaloid, distinct from previously known fungal metabolites.[3] Its structure was elucidated through advanced spectroscopic techniques and represents a rare 1,4-diazaindan-type chemical scaffold. Despite its unique structure, research on this compound has been limited, and much of the detailed experimental data remains confined to the original publication.

This guide synthesizes the current knowledge on this compound, providing a technical framework for researchers. It covers the core chemical data, summarizes the experimental approaches used for its discovery, and, in the absence of definitive studies, presents logical workflows and a speculative biosynthetic pathway to stimulate further investigation into this intriguing molecule.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C₁₂H₁₈N₂O. Its core structure is a pyrrolopyridine, a fused heterocyclic system consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. The IUPAC name for the compound is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | |

| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |

| Molecular Weight | 206.28 g/mol | |

| Monoisotopic Mass | 206.141913202 Da | |

| CAS Number | 178764-92-6 | |

| Chemical Class | Pyrrolopyridine Alkaloid | |

| Known Sources | Agrocybe cylindracea (Cyclocybe cylindracea) |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the information available from its primary discovery. These protocols are presented at a high level; for precise, replicable parameters, the original 1996 publication by Koshino et al. in Tetrahedron Letters is the definitive source.

Isolation of this compound

This compound was extracted from the fresh fruiting bodies of Agrocybe cylindracea. The general workflow involves solvent extraction followed by multi-step column chromatography.

Protocol Overview:

-

Extraction: Fresh fruiting bodies (2 kg) of A. cylindracea were extracted with methanol (B129727) (MeOH) to create a crude extract containing a mixture of metabolites.

-

Initial Cleanup: The crude methanol extract was adsorbed onto a Diaion HP-20 resin column. The column was washed, and the retained compounds were subsequently eluted with methanol. This step serves to remove highly polar compounds and concentrate the medium-polarity metabolites, including this compound.

-

Fractionation: The concentrated MeOH eluate was then subjected to further purification using silica (B1680970) gel column chromatography with a chloroform-methanol (CHCl₃-MeOH) gradient elution. This step separates the compounds based on their polarity, yielding fractions enriched with this compound.

-

Final Purification: The fractions containing this compound were further purified, likely using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Caption: High-level workflow for the isolation of this compound.

Structural Elucidation

The unique structure of this compound was determined using a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the molecule, leading to the molecular formula C₁₂H₁₈N₂O.

-

NMR Spectroscopy: A suite of NMR experiments was critical for assembling the final structure.

-

¹H and ¹³C NMR: These experiments identified the number and types of proton and carbon environments in the molecule.

-

2D NMR (HMQC & HMBC): Heteronuclear Single Quantum Coherence (HMQC) was used to identify direct carbon-proton connections, while Heteronuclear Multiple Bond Correlation (HMBC) revealed long-range (2-3 bond) correlations between protons and carbons. These experiments were essential for connecting the molecular fragments.

-

¹⁵N NMR: The use of pulsed-field gradient (PFG) HMBC and HMQC techniques tailored for ¹⁵N was specifically highlighted. This advanced method allowed for the unambiguous determination of the positions of the two nitrogen atoms within the heterocyclic core, which was crucial for confirming the novel 1,4-diazaindan-type structure.

-

Biological Activity and Quantitative Data

While some reviews mention this compound as having antifungal activity, there is a persistent and notable lack of specific quantitative data in the scientific literature. The original 1996 abstract describing its isolation and structure does not report any biological testing. Much of the "antifungal" designation appears to stem from confusion with "Agrocybin," a 9 kDa antifungal peptide also isolated from A. cylindracea.

Table 2: Summary of Biological Activity Data for this compound

| Activity Type | Target | Metric | Value | Reference |

| Antifungal Activity | Not Specified | - | Data Not Available | - |

| Cytotoxicity | Not Specified | - | Data Not Available | - |

| Other Activities | Not Specified | - | Data Not Available | - |

Note: At present, no peer-reviewed quantitative bioactivity data (e.g., IC₅₀, MIC) for the alkaloid this compound is available in the searched databases. Further research is required to determine its pharmacological profile.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway (Speculative)

The biosynthetic pathway for this compound has not been elucidated. However, as a fungal alkaloid containing a heterocyclic nitrogen core, its biosynthesis can be hypothesized to originate from amino acid precursors, likely involving key enzymatic steps such as those catalyzed by non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), or tailoring enzymes like methyltransferases and oxidases.

Given its structure, a plausible pathway could involve the condensation of a polyketide-derived precursor with an amino acid, followed by cyclization and methylation steps. The gem-dimethyl groups present in the structure are characteristic features often installed by specific prenyltransferases or methyltransferases using S-adenosyl methionine (SAM) as a methyl donor.

Caption: A speculative, generalized pathway for this compound biosynthesis.

Signaling Pathways

There is currently no information available regarding the mechanism of action of this compound or any cellular signaling pathways it may modulate. Elucidating its biological activity is a prerequisite for any such mechanistic studies.

Conclusion and Future Directions

This compound remains an enigmatic fungal metabolite. Its unique pyrrolopyridine structure, confirmed nearly three decades ago, suggests a novel biosynthetic origin and holds potential for unexplored biological activities. However, the lack of follow-up research has left significant gaps in our understanding of this compound.

For drug development professionals and researchers, this compound presents several opportunities:

-

Chemical Synthesis: Total synthesis of this compound would confirm its structure and provide material for comprehensive biological screening.

-

Biological Screening: The pure compound needs to be subjected to a wide range of bioassays to determine if it possesses antifungal, antibacterial, cytotoxic, or other pharmacologically relevant properties.

-

Biosynthetic Studies: Genomic and transcriptomic analysis of Agrocybe cylindracea, combined with gene knockout and heterologous expression studies, could uncover the gene cluster responsible for its production.

This technical guide has consolidated the sparse but essential information available on this compound. It is intended to serve as a catalyst for renewed scientific inquiry into this novel fungal alkaloid, paving the way for potential discoveries in natural product chemistry and pharmacology.

References

A Technical Guide to the Putative Biosynthesis of Agrocybenine in Agrocybe cylindracea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete and experimentally validated biosynthetic pathway of Agrocybenine has not yet been fully elucidated in the scientific literature. This guide summarizes the current state of knowledge and presents a hypothetical pathway based on the molecule's structure and established principles of fungal alkaloid biosynthesis. The experimental protocols provided are general methodologies applicable to the elucidation of novel biosynthetic pathways.

Introduction to this compound

This compound is a structurally unique alkaloid that was first isolated from the fruiting bodies of the mushroom Agrocybe cylindracea (also known as Cyclocybe aegerita).[1] Its novel chemical structure, which features a distinct ring system, distinguishes it from other known fungal alkaloids and suggests a unique biosynthetic origin. The genus Agrocybe is known for producing a diverse array of secondary metabolites, including terpenoids, steroids, and polysaccharides, some of which exhibit interesting biological activities.[1][2] While the bioactivity of this compound itself is not extensively detailed in the available literature, its unique structure makes it a compelling target for biosynthetic investigation and potential pharmacological exploration.

The elucidation of the this compound biosynthetic pathway is crucial for several reasons. It would provide fundamental insights into the enzymatic machinery capable of assembling such a complex molecule, potentially revealing novel enzyme functions. Furthermore, understanding the genetic basis of its production could enable biotechnological approaches for sustainable synthesis and the generation of novel derivatives with improved pharmacological properties. The availability of the genome sequence for Agrocybe aegerita provides a powerful tool for identifying the biosynthetic gene cluster responsible for this compound production.[3]

Hypothetical Biosynthesis Pathway of this compound

Due to the absence of experimental data from precursor feeding studies or genetic knockouts, the following pathway is proposed as a logical hypothesis based on the structure of this compound and known fungal metabolic pathways. Fungal indole (B1671886) alkaloids are a large class of secondary metabolites, and their biosynthesis often originates from amino acid precursors, most commonly L-tryptophan.[4]

The proposed pathway for this compound biosynthesis is hypothesized to start from the aromatic amino acid L-tryptophan . The pathway likely involves a series of enzymatic modifications, including but not limited to, decarboxylation, oxidation, and cyclization reactions to form the characteristic ring structure of this compound.

Key Hypothetical Steps:

-

Precursor Activation: The pathway is initiated with the activation of L-tryptophan, a common starting point for many fungal indole alkaloids.

-

Side-Chain Modification: The tryptophan side chain may undergo modifications, potentially involving enzymes such as decarboxylases.

-

Ring Formation: A key step would be the formation of the additional ring system. This could involve oxidative cyclization or condensation with another precursor molecule.

-

Final Tailoring Steps: The final structure of this compound is likely achieved through a series of tailoring reactions, which could include hydroxylations, methylations, or other modifications catalyzed by enzymes like cytochrome P450 monooxygenases and methyltransferases.

Below is a DOT language script for a diagram illustrating this hypothetical pathway.

Caption: A hypothetical biosynthetic pathway for this compound, starting from L-tryptophan.

Quantitative Data

As of the current state of research, there is no published quantitative data regarding the biosynthesis of this compound. Information such as enzyme kinetics, precursor uptake rates, product yields under different fermentation conditions, and expression levels of biosynthetic genes is not available. The following table is therefore a template that can be populated as future research elucidates the pathway.

| Parameter | Value | Units | Experimental Context | Reference |

| Enzyme Kinetics | ||||

| Enzyme Name (Km) | - | µM | In vitro assay with purified enzyme | (Forthcoming) |

| Enzyme Name (kcat) | - | s⁻¹ | In vitro assay with purified enzyme | (Forthcoming) |

| Precursor Incorporation | ||||

| ¹³C-Tryptophan | - | % | Stable isotope feeding study | (Forthcoming) |

| Product Titer | ||||

| This compound Yield | - | mg/L | Fermentation of A. cylindracea | (Forthcoming) |

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway and gather quantitative data, a series of established experimental procedures can be employed. The following are detailed methodologies for key experiments that would be central to investigating the biosynthesis of this compound.

This method is used to identify the building blocks of a natural product. By feeding the fungal culture with isotopically labeled precursors and analyzing the incorporation of the label into the final product, the origin of different parts of the molecule can be determined.

Protocol:

-

Culture Preparation: Inoculate a liquid medium suitable for the growth of Agrocybe cylindracea with mycelia. Grow the culture under optimal conditions (e.g., 25°C, 150 rpm) until it reaches the early to mid-logarithmic growth phase.

-

Precursor Preparation: Prepare sterile stock solutions of isotopically labeled precursors, such as ¹³C-L-tryptophan or ¹⁵N-L-tryptophan.

-

Feeding: Add the labeled precursor to the fungal culture to a final concentration of 0.1-1 mM. A control culture without the labeled precursor should be run in parallel.

-

Incubation and Harvest: Continue the incubation for a period that allows for the uptake of the precursor and its incorporation into secondary metabolites (typically 24-72 hours). After incubation, harvest the mycelia and the culture broth separately by filtration.

-

Extraction: Extract the secondary metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Analysis: Analyze the crude extract or purified this compound using high-resolution mass spectrometry (HRMS) to detect the mass shift corresponding to the incorporation of the stable isotope. Further analysis by nuclear magnetic resonance (NMR) spectroscopy can pinpoint the exact location of the incorporated isotopes within the molecule's structure.

The genome of Agrocybe aegerita can be mined to identify the gene cluster responsible for this compound biosynthesis. Genes encoding enzymes typically found in alkaloid biosynthesis (e.g., non-ribosomal peptide synthetases, P450 monooxygenases, methyltransferases) that are clustered together are strong candidates.

Protocol:

-

Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH) to scan the published genome of A. aegerita for putative secondary metabolite BGCs. Look for clusters containing genes homologous to known alkaloid biosynthetic enzymes.

-

Gene Inactivation: To confirm the function of a candidate BGC, inactivate a key gene within the cluster (e.g., the core synthase) using a targeted gene knockout technique such as CRISPR-Cas9 or homologous recombination.

-

Phenotypic Analysis: Culture the resulting mutant strain alongside the wild-type strain under conditions known to produce this compound.

-

Metabolite Profiling: Extract the secondary metabolites from both the mutant and wild-type cultures and compare their metabolite profiles using HPLC-MS. The absence of the this compound peak in the mutant's profile would confirm the involvement of the targeted gene cluster in its biosynthesis.

Individual genes from the identified BGC can be expressed in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) to characterize the function of the encoded enzymes.

Protocol:

-

Gene Cloning and Expression: Amplify the coding sequence of a candidate biosynthetic gene from the genomic DNA of A. cylindracea and clone it into an appropriate expression vector. Transform the vector into a suitable heterologous host.

-

Protein Production and Purification: Culture the engineered host strain and induce protein expression. Purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).

-

In Vitro Assay: Set up a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., L-tryptophan or a downstream intermediate), and any necessary cofactors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Product Analysis: After incubation, quench the reaction and extract the products. Analyze the reaction products by HPLC-MS to determine if the enzyme catalyzed the expected transformation.

The following diagram illustrates a general workflow for the elucidation of a novel biosynthetic pathway.

Caption: A general experimental workflow for the elucidation of a novel biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound in Agrocybe cylindracea represents an exciting and unexplored area of fungal natural product chemistry. While the complete pathway remains to be discovered, the structural features of this compound and the availability of the mushroom's genome sequence provide a solid foundation for future research. The application of the experimental strategies outlined in this guide—precursor feeding studies, genome mining coupled with gene inactivation, and heterologous expression of biosynthetic enzymes—will be instrumental in unraveling the enzymatic steps that lead to this unique alkaloid. Such studies will not only contribute to our fundamental understanding of fungal secondary metabolism but may also unlock the potential for the biotechnological production of this compound and its derivatives for applications in medicine and other fields.

References

- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The genome sequence of the commercially cultivated mushroom Agrocybe aegerita reveals a conserved repertoire of fruiting-related genes and a versatile suite of biopolymer-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Agrocybenine: A Technical Guide to its Natural Sources and Distribution

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, distribution, and isolation of Agrocybenine, a unique alkaloid derived from the mushroom genus Agrocybe. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel fungal metabolites.

This compound is a structurally distinct alkaloid first identified from the fruiting bodies of the mushroom Agrocybe cylindracea, also known as Agrocybe aegerita.[1][2][3] The genus Agrocybe is globally distributed, encompassing approximately 100 species found in both temperate and tropical climates.[4] These fungi are saprophytic, thriving on decaying wood and other organic matter in environments such as forests and pastures.[1] While Agrocybe cylindracea is the primary documented source of this compound, the broader distribution of this alkaloid across other species within the genus remains an area for further investigation.

This guide provides an in-depth look at the available scientific literature on this compound, presenting the limited quantitative data and outlining the foundational experimental protocols for its extraction and purification.

Quantitative Data on this compound

Quantitative data regarding the yield and concentration of this compound from its natural source, Agrocybe cylindracea, is not extensively reported in the available scientific literature. The original isolation studies focused primarily on structural elucidation rather than yield optimization.

| Compound | Source Organism | Part of Organism | Reported Yield/Concentration | Reference |

| This compound | Agrocybe cylindracea | Fruiting Body | Not specified in available literature | Koshino et al., 1996 |

Note: The lack of specific yield data highlights a significant gap in the current research and presents an opportunity for future quantitative studies.

Experimental Protocols for Isolation

The seminal work on this compound by Koshino et al. in 1996 outlines the fundamental procedure for its isolation from the fruiting bodies of Agrocybe cylindracea. While the full, detailed protocol from the original publication is not widely accessible, subsequent references indicate a multi-step chromatographic approach.

General Protocol for the Isolation of this compound:

-

Extraction:

-

Fresh or dried fruiting bodies of Agrocybe cylindracea are harvested.

-

The fungal material is homogenized and extracted with a solvent system, typically a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). This initial step is crucial for lysing the fungal cells and solubilizing the target alkaloid.

-

-

Chromatographic Purification:

-

The crude extract is subjected to column chromatography.

-

A gradient elution is employed, using a mobile phase of increasing polarity, commonly a gradient of methanol in chloroform. This technique separates compounds based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase.

-

Fractions are collected and monitored for the presence of this compound, often using techniques like thin-layer chromatography (TLC).

-

-

Final Purification:

-

Fractions containing this compound are pooled and may undergo further purification steps, such as recrystallization or additional chromatographic separations, to achieve a high degree of purity.

-

Biosynthesis and Signaling Pathways

The biosynthetic pathway of this compound has not been elucidated in the scientific literature. Fungal alkaloids, in general, are synthesized through complex enzymatic pathways often originating from amino acid precursors. For indole (B1671886) alkaloids, tryptophan is a common starting molecule. However, without specific research on this compound, any depiction of its biosynthesis would be purely speculative.

Similarly, there is no available information regarding the specific signaling pathways modulated by this compound. Research into its biological activity is necessary to understand its mechanism of action and potential interactions with cellular signaling cascades.

Visualizations

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated.

Caption: Generalized workflow for the isolation of this compound.

Caption: Hypothetical logical relationship in this compound biosynthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Agrocybenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrocybenine, a structurally unique alkaloid isolated from the mushroom Agrocybe cylindracea, presents a compelling subject for natural product research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of extensive public data, this document synthesizes information from primary literature and chemical databases to serve as a foundational resource. This guide clarifies the distinction between this compound and the frequently confused antifungal peptide, Agrocybin, also found in Agrocybe species. Included are tabulated summaries of its properties, a detailed account of its isolation, and a discussion on its chemical structure. At present, detailed experimental protocols for its synthesis and comprehensive studies on its biological activity and mechanism of action are not widely available in the public domain.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. Fungi, in particular, are prolific producers of a diverse array of bioactive secondary metabolites. The genus Agrocybe has been identified as a source of various interesting compounds, including the alkaloid this compound. This document aims to provide a detailed technical overview of the physical and chemical properties of this compound, distinguishing it from other compounds isolated from the same genus and providing a clear, consolidated reference for researchers.

Physical and Chemical Properties

This compound is a small molecule with the molecular formula C₁₂H₁₈N₂O.[1] Its IUPAC name is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.[1] It is classified as a pyrrolopyridine, a class of heterocyclic compounds containing a fused pyrrole (B145914) and pyridine (B92270) ring system.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | PubChem[1] |

| CAS Number | 178764-92-6 | PubChem |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| XLogP3 | 1.9 | PubChem (Computed) |

| Topological Polar Surface Area | 41.6 Ų | PubChem (Computed) |

Spectroscopic Data

The structure of this compound was elucidated primarily through spectroscopic methods, with a particular emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of Spectroscopic Methods Used for Structure Elucidation

| Spectroscopic Technique | Application | Reference |

| ¹H-NMR | Determination of proton environment and connectivity. | Koshino et al., 1996 |

| ¹³C-NMR | Determination of the carbon skeleton. | Koshino et al., 1996 |

| ¹⁵N-NMR | Elucidation of the nitrogen-containing heterocyclic core. | Koshino et al., 1996 |

| HMBC (Heteronuclear Multiple Bond Correlation) | Determination of long-range C-H correlations to establish the connectivity of the molecular fragments. | Koshino et al., 1996 |

| HMQC (Heteronuclear Multiple Quantum Coherence) | Determination of direct C-H correlations. | Koshino et al., 1996 |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Koshino et al., 1996 |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Koshino et al., 1996 |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions within the molecule. | Koshino et al., 1996 |

Note: The specific spectral data (chemical shifts, coupling constants, peak intensities, etc.) from the original 1996 publication by Koshino et al. are not widely available in public databases. Accessing the original publication is recommended for detailed analysis.

Experimental Protocols

Isolation of this compound from Agrocybe cylindracea

The foundational work on this compound described its isolation from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea. The general procedure is outlined below, based on the available information.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh fruiting bodies of Agrocybe cylindracea (2 kg) were extracted with methanol (MeOH).

-

Initial Cleanup: The methanolic extract was concentrated and then subjected to column chromatography on a Diaion HP-20 resin. The column was first washed with water to remove highly polar compounds.

-

Elution: The desired compounds were then eluted from the HP-20 resin with methanol.

-

Silica Gel Chromatography: The concentrated methanolic eluate was further purified by silica gel column chromatography.

-

Gradient Elution: A chloroform-methanol (CHCl₃-MeOH) gradient was used to elute the compounds from the silica gel column.

-

Isolation: Fractions containing this compound were identified and combined to yield the pure compound.

Note: This protocol is a summary based on available literature. For precise details of solvent ratios, column dimensions, and yields, consulting the original publication by Koshino et al. (1996) is essential.

Biological Activity and Signaling Pathways

There is a significant and persistent confusion in scientific literature and databases between This compound , the small molecule alkaloid (C₁₂H₁₈N₂O), and Agrocybin , a 9 kDa antifungal peptide also isolated from Agrocybe cylindracea. Most of the reported antifungal activity, including mechanistic details like cell membrane disruption, pertains to Agrocybin.

While some sources anecdotally mention antifungal activity for this compound, there is a lack of detailed, publicly available studies on its specific biological activities, mechanism of action, and any signaling pathways it may modulate. Further research is required to elucidate the pharmacological profile of this unique alkaloid.

Logical Relationship Clarifying Compound Identity

Caption: Distinction between this compound and Agrocybin.

Synthesis

A specific, detailed total synthesis of this compound (2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one) has not been widely reported in the chemical literature. The synthesis of the dihydropyrrolo[3,2-b]pyridine core is a complex challenge in heterocyclic chemistry. General synthetic strategies for related pyrrolopyridine systems often involve multi-step sequences.

Hypothetical Retrosynthetic Analysis

Caption: A conceptual retrosynthetic approach to this compound.

Potential synthetic routes could involve the construction of the pyridine ring onto a pre-existing pyrrole moiety or vice versa. The high degree of methylation on the this compound scaffold presents a significant synthetic challenge that would need to be addressed through the careful selection of starting materials and reaction conditions.

Conclusion

This compound is a unique alkaloid from Agrocybe cylindracea with a well-defined chemical structure. This guide has consolidated the available physical, chemical, and spectroscopic information to provide a clear reference for the scientific community. It is crucial to distinguish this compound from the peptide Agrocybin to avoid misinterpretation of biological data. Significant gaps in the publicly available knowledge exist, particularly concerning its experimental physical properties, detailed biological activities, mechanism of action, and total synthesis. Further research into this novel natural product is warranted to explore its full potential in medicinal chemistry and drug development.

References

Agrocybenine: A Technical Guide to a Novel Pyrrolopyridine Alkaloid from Agrocybe Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Agrocybe, belonging to the family Strophariaceae, is a source of a diverse array of secondary metabolites with significant biological activities. These include polysaccharides, lectins, and various small molecules such as sesquiterpenes and indole (B1671886) derivatives, which have demonstrated antitumor, antioxidant, and anti-inflammatory properties. Among these small molecules is agrocybenine (B170106), a structurally unique alkaloid isolated from the edible mushroom Agrocybe cylindracea (also known as Cyclocybe cylindracea). This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a secondary metabolite, its isolation, and its known biological activities. Due to the limited research available on this specific compound, this guide also highlights the significant gaps in our understanding and proposes future research directions.

Chemical and Physical Properties of this compound

This compound is classified as a pyrrolopyridine alkaloid. Its chemical structure was elucidated through spectroscopic methods, particularly advanced NMR techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [1] |

| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Class | Alkaloid (Pyrrolopyridine) | [1] |

| Source Organism | Agrocybe cylindracea | [2] |

Biological Activity of this compound

While this compound has been noted for its antifungal activity, there is a significant lack of quantitative data in the peer-reviewed literature to substantiate this claim. The majority of research on antifungal compounds from Agrocybe cylindracea has focused on agrocybin, a 9 kDa antifungal peptide, which is a distinct molecule from the alkaloid this compound.

Table of Known Biological Activities (Qualitative)

| Activity | Target Organism/System | Description | Source |

| Antifungal | Not Specified | Mentioned as having antifungal properties, but no quantitative data (e.g., MIC, IC50) is available. |

Note: The lack of quantitative data represents a critical gap in the understanding of this compound's potential as a therapeutic or agrochemical agent. Further research is imperative to determine its spectrum of activity and potency.

Biosynthesis and Regulation

To date, the biosynthetic pathway of this compound in Agrocybe species has not been elucidated. The unique pentamethylated pyrrolopyridine structure suggests a complex enzymatic assembly. Transcriptomic and genomic studies on Agrocybe aegerita have begun to identify gene clusters responsible for the synthesis of other secondary metabolites, such as sesquiterpenes, but the genes involved in this compound production remain unknown.

Experimental Protocols

Isolation of this compound from Agrocybe cylindracea

The following protocol is based on the method described by Koshino et al. (1996).

1. Extraction:

- Fresh fruiting bodies of Agrocybe cylindracea (e.g., 2 kg) are harvested.

- The fresh mushrooms are extracted with methanol (B129727) (MeOH) at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

- The crude extract is adsorbed onto a Diaion HP-20 resin column.

- The column is washed with water to remove highly polar impurities.

- This compound is eluted from the column with methanol.

- Further purification would typically involve subsequent chromatographic steps such as silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound. The original publication mentions a CHCl₃-MeOH gradient elution.

3. Structural Elucidation:

- The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

- ¹H NMR (Proton Nuclear Magnetic Resonance)

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- ¹⁵N NMR (Nitrogen-15 Nuclear Magnetic Resonance)

- 2D NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the atoms in the molecule.

- Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

General Protocol for Antifungal Susceptibility Testing

Given the lack of specific data for this compound, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against filamentous fungi is provided below.

1. Preparation of Fungal Inoculum:

- The fungal strain of interest is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.

- Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).

- The spore suspension is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.

2. Microdilution Assay:

- A serial two-fold dilution of this compound is prepared in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

- Each well is inoculated with the fungal spore suspension.

- The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

3. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Signaling Pathways and Mechanism of Action: A Knowledge Gap

There is currently no published research on the mechanism of action of this compound or any signaling pathways it may modulate in target organisms. The elucidation of its mode of action is a critical next step in evaluating its potential.

Visualizations

References

Preliminary Investigation of Agrocybenine's Biological Activity: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of Agrocybenine, a structurally unique alkaloid isolated from the edible mushroom Agrocybe cylindracea. A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data on the biological activities of this compound. While its isolation has been documented, quantitative data regarding its efficacy, detailed experimental protocols for bioassays, and its mechanism of action, including any effects on cellular signaling pathways, remain largely unpublished. This document summarizes the limited available information on this compound and, for comparative and informational purposes, provides a detailed overview of a distinct, well-characterized antifungal peptide from the same fungal species, Agrocybin, for which substantial data exists. This is intended to clarify the common confusion between these two compounds and to provide a substantive technical resource on a bioactive molecule from Agrocybe cylindracea.

This compound: A Sparsely Characterized Alkaloid

This compound is a novel alkaloid that was first isolated from the fruiting body of the Korean mushroom Agrocybe cylindracea.[1][2] Its discovery was reported in a 1996 paper by Koshino et al. in Tetrahedron Letters.[1][2] The isolation was achieved through a chloroform-methanol gradient elution.[1][3]

Despite its unique structure as a 1,4-diazaindan-type alkaloid, there is a notable absence of publicly available data on its biological activities.[2] Extensive literature reviews, including a comprehensive 2023 review of secondary metabolites from the genus Agrocybe, mention this compound's isolation but do not provide any quantitative data on its biological effects, such as IC50 or MIC values for any activity.[1][3][4] Furthermore, detailed experimental protocols for any biological assays performed on this compound are not described in the accessible literature. Information regarding its mechanism of action and any potential interaction with cellular signaling pathways is also unavailable.

The PubChem entry for this compound provides its chemical formula (C12H18N2O) and structure, but no bioactivity data is present.[5]

Given the lack of substantive data, a detailed analysis of this compound's biological activity, including data tables and signaling pathway diagrams, cannot be constructed at this time. Researchers interested in this specific alkaloid would likely need to consult the original 1996 publication by Koshino et al. or conduct primary research.

Agrocybin: A Well-Characterized Antifungal Peptide from Agrocybe cylindracea

In contrast to the alkaloid this compound, a significant body of research is available for Agrocybin , an antifungal peptide also isolated from Agrocybe cylindracea. Due to the similarity in their names and origin, these two compounds are often a source of confusion. The following sections provide a detailed technical overview of Agrocybin's biological activity, experimental protocols, and proposed mechanism of action to serve as a comprehensive resource on a bioactive compound from this mushroom species.

Quantitative Data on Agrocybin's Biological Activity

Agrocybin has demonstrated notable antifungal properties. The following table summarizes the available quantitative data on its activity.

| Peptide | Source Organism | Target Fungus | IC50 (µM) | Reference |

| Agrocybin | Agrocybe cylindracea | Mycosphaerella arachidicola | 125 | [6] |

| Agrocybin | Agrocybe cylindracea | Fusarium oxysporum | Active (IC50 not specified) | [6] |

Experimental Protocols

The following protocol is based on established methodologies for the purification of Agrocybin from the fruiting bodies of Agrocybe cylindracea.

Workflow for Agrocybin Isolation and Purification

Caption: Workflow for the isolation and purification of Agrocybin.

Methodology:

-

Extraction: Homogenize fresh fruiting bodies of Agrocybe cylindracea in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.

-

Anion Exchange Chromatography: Apply the crude extract to a DEAE-Cellulose column. Agrocybin, being a basic or neutral peptide, is expected in the unadsorbed fraction.

-

Affinity Chromatography: Load the unadsorbed fraction onto an Affi-gel blue gel column and subsequently elute the bound proteins.

-

Cation Exchange Chromatography (FPLC): Further purify the active fraction using Fast Protein Liquid Chromatography (FPLC) with a Mono S column, eluting with a salt gradient.

-

Gel Filtration Chromatography (FPLC): Perform a final purification and molecular weight confirmation step using a Superdex 75 gel filtration column.

This assay is used to determine the IC50 of an antifungal peptide against filamentous fungi.

General Workflow for Antifungal Activity Assay

Caption: General workflow for antifungal activity assay.

Methodology:

-

Fungal Culture: Culture the target fungus on a suitable medium (e.g., Potato Dextrose Agar) to obtain a fresh mycelial mat for spore collection.

-

Inoculum Preparation: Prepare a standardized spore suspension in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Assay Plate Preparation: In a sterile 96-well microtiter plate, prepare serial dilutions of purified Agrocybin in the liquid culture medium. Include a control group with no peptide.

-

Inoculation: Add the fungal spore suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the specific fungus for a defined period.

-

Assessment of Inhibition: Measure the extent of fungal growth, often by reading the absorbance at a specific wavelength (e.g., 595 nm).

-

IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in fungal growth compared to the control.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular target of Agrocybin has not been definitively identified, the primary mechanism of action is believed to be the disruption of the fungal cell membrane and cell wall integrity. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. There is currently no direct evidence to suggest that Agrocybin's antifungal activity is mediated through the modulation of specific intracellular signaling pathways.

Proposed Mechanism of Agrocybin's Antifungal Action

Caption: Proposed mechanism of Agrocybin's antifungal action.

Conclusion

The preliminary investigation into the biological activity of this compound reveals a significant gap in the scientific literature. While identified as a unique alkaloid from Agrocybe cylindracea, detailed functional studies are not publicly available. In contrast, the peptide Agrocybin from the same mushroom is a better-characterized compound with demonstrated antifungal activity. This guide serves to highlight the current state of knowledge on this compound and to provide a detailed technical overview of Agrocybin, thereby clarifying the distinction between these two bioactive molecules and offering a valuable resource for researchers in the field. Further investigation is warranted to elucidate the potential biological activities of the alkaloid this compound.

References

- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H18N2O | CID 23278458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

A Technical Review of Agrocybenine and Agrocybin Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mushroom Agrocybe cylindracea is a source of structurally diverse and biologically active secondary metabolites. Among these, two compounds, Agrocybenine and Agrocybin, have been identified, representing distinct chemical classes with different known biological activities. This compound is a unique alkaloid, while Agrocybin is an antifungal peptide. This technical guide provides a comprehensive review of the existing research on both molecules, summarizing all available quantitative data, detailing experimental protocols, and visualizing key concepts as required. A critical finding of this review is the clear distinction between the alkaloid "this compound" and the peptide "Agrocybin," which have been inconsistently referenced in scientific literature. This document aims to clarify this distinction and present the current state of knowledge for each compound to guide future research and development.

Part 1: this compound - The Alkaloid

This compound is a structurally unique alkaloid isolated from the fruiting body of Agrocybe cylindracea.[1] Despite its novel structure, research into its biological activities and potential applications is currently limited.

Chemical Structure

This compound is a pyrrolopyridine with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol .

Isolation

The initial isolation of this compound was achieved through CHCl₃-MeOH gradient elution from the methanolic extract of fresh Agrocybe cylindracea.[1]

Biological Activity

Currently, there is a significant lack of publicly available data on the biological activity of this compound. While review articles mention its isolation, they do not provide specific details on its antifungal, cytotoxic, or other pharmacological properties.[1][2] Further research is needed to determine the bioactivity of this novel alkaloid.

Synthesis and Mechanism of Action

To date, no chemical synthesis or mechanism of action studies for this compound have been reported in the scientific literature.

Future Research Directions for this compound

The novelty of this compound's structure suggests it may possess unique biological properties. Future research should prioritize:

-

Screening for a wide range of biological activities, including antifungal, antibacterial, antiviral, and cytotoxic effects.

-

Elucidation of its mechanism of action if any significant bioactivity is discovered.

-

Development of a synthetic route to enable further pharmacological studies.

Part 2: Agrocybin - The Antifungal Peptide

Agrocybin is a 9 kDa peptide isolated from Agrocybe cylindracea with demonstrated antifungal and anti-HIV properties.[3] It is a cysteine-rich peptide, suggesting a stable, folded structure, likely important for its biological function.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Agrocybin.

Table 1: Antifungal Activity of Agrocybin

| Target Fungus | IC50 (µM) | Reference |

| Mycosphaerella arachidicola | 125 | |

| Fusarium oxysporum | Activity Reported (IC50 not specified) |

Table 2: Other Biological Activities of Agrocybin

| Activity | Target | Result | Concentration | Reference |

| Antiviral | HIV-1 Reverse Transcriptase | Attenuated activity | Not specified | |

| Cytotoxicity | HepG2 (hepatoma) cells | Devoid of antiproliferative activity | up to 110 µM | |

| Antibacterial | Various bacteria | No inhibitory activity | up to 300 µM | |

| Mitogenic | Murine splenocytes | Weaker than Concanavalin A | Not specified |

Experimental Protocols

The following protocol is a comprehensive multi-step chromatographic procedure for the purification of Agrocybin from the fresh fruiting bodies of Agrocybe cylindracea.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Agrocybe cylindracea Fruiting Bodies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agrocybe cylindracea, also known as the Black Poplar mushroom, is a source of various bioactive molecules with potential therapeutic applications. This document provides detailed protocols for the extraction and purification of agrocybin (B1578648) , an antifungal peptide, from the fruiting bodies of Agrocybe cylindracea. While the structurally unique alkaloid agrocybenine (B170106) has also been isolated from this mushroom, detailed public-domain protocols for its extraction are limited. The methodologies presented here are based on established and published research for agrocybin, offering a comprehensive guide for laboratory application.

Part 1: Extraction and Purification of Agrocybin

Agrocybin is a 9 kDa peptide with demonstrated antifungal and anti-HIV properties.[1] The following multi-step chromatographic procedure is designed for the purification of agrocybin to a high degree of homogeneity.

Data Presentation: Bioactivity of Agrocybin

The following tables summarize the key quantitative data on the bioactivity of naturally isolated agrocybin.

Table 1: Antifungal and Anti-HIV Activity of Agrocybin

| Bioactivity Metric | Target | Value (IC₅₀) | Reference |

| Antifungal Activity | Mycosphaerella arachidicola mycelial growth | 125 µM | [2] |

| Anti-HIV Activity | HIV-1 Reverse Transcriptase | 60 µM | [2] |

Table 2: Cytotoxicity and Mitogenic Activity of Agrocybin

| Activity | Cell Line/Target | Concentration | Effect | Reference | | --- | --- | --- | --- | | Antibacterial | Various bacterial species | Up to 300 µM | No inhibition observed |[3] | | Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No significant activity |[3] | | Mitogenic | Murine splenocytes | Not specified | Weaker than Concanavalin A | |

Experimental Protocols: Isolation and Purification of Agrocybin

This protocol is based on the methodology described by Ngai et al. (2005).

1. Extraction of Crude Protein

-

Materials:

-

Fresh fruiting bodies of Agrocybe cylindracea

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer (e.g., Tris-HCl buffer)

-

High-speed centrifuge

-

-

Procedure:

-

Freeze the fresh fruiting bodies in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.

-

Suspend the powdered mushroom tissue in the extraction buffer at a ratio of 1:4 (w/v).

-

Gently stir the suspension on ice for 1-2 hours to facilitate protein extraction.

-

Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract. Keep the extract on ice for immediate use or store at -20°C.

-

2. Anion Exchange Chromatography

This step separates proteins based on their net charge. Agrocybin is reported to be unadsorbed on DEAE-cellulose, suggesting it is a basic or neutral protein at the buffer's pH.

-

Materials:

-

DEAE-cellulose column

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

-

Procedure:

-

Equilibrate the DEAE-cellulose column with the Equilibration Buffer.

-

Load the crude protein extract onto the column.

-

Collect the flow-through fraction, which contains the unadsorbed proteins, including agrocybin.

-

Wash the column with the Equilibration Buffer and combine this wash with the initial flow-through.

-

It is recommended to assay the collected unadsorbed fraction for antifungal activity to confirm the presence of agrocybin.

-

3. Affinity Chromatography

This step utilizes a dye-ligand matrix (Affi-gel blue gel) to which agrocybin adsorbs.

-

Materials:

-

Affi-gel blue gel column

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl)

-

-

Procedure:

-

Equilibrate the Affi-gel blue gel column with Binding Buffer.

-

Load the unadsorbed fraction from the anion exchange step onto the column.

-

Wash the column with Binding Buffer until the baseline absorbance at 280 nm is stable.

-

Elute the bound proteins with the Elution Buffer.

-

Collect the eluted fractions and assay for antifungal activity.

-

4. Cation Exchange FPLC

This high-resolution chromatography step further purifies agrocybin based on its positive charge.

-

Materials:

-

Mono S FPLC column

-

FPLC system

-

Buffer A (e.g., 20 mM MES, pH 6.0)

-

Buffer B (e.g., 20 mM MES, pH 6.0, containing 1 M NaCl)

-

Active fractions from the affinity chromatography step (dialyzed against Buffer A)

-

-

Procedure:

-

Equilibrate the Mono S column with Buffer A.

-

Load the dialyzed sample onto the column.

-

Wash the column with Buffer A until the baseline is stable.

-

Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).

-

Collect fractions and assay for antifungal activity.

-

5. Gel Filtration FPLC

The final purification step separates proteins based on their size and provides an estimation of the native molecular weight of agrocybin.

-

Materials:

-

Superdex 75 FPLC column

-

FPLC system

-

Gel Filtration Buffer (e.g., 150 mM NaCl in 20 mM Tris-HCl, pH 7.5)

-

Active fractions from the cation exchange step

-

-

Procedure:

-

Concentrate the pooled active fractions from the Mono S step if necessary.

-

Equilibrate the Superdex 75 column with Gel Filtration Buffer.

-

Load the concentrated sample onto the column.

-

Elute the proteins with the Gel Filtration Buffer at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay the fractions corresponding to a molecular weight of approximately 9 kDa for antifungal activity.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of agrocybin.

Part 2: Note on this compound

A structurally unique alkaloid named This compound has also been isolated from Agrocybe cylindracea. The initial extraction, as reported by Koshino et al. (1996), involved the following steps:

-

Extraction of fresh Agrocybe cylindracea (2 kg) with methanol (B129727) (MeOH).

-

Adsorption of the extract onto an HP-20 column.

-

Elution with MeOH.

Part 3: Hypothesized Antifungal Mechanism of Action of Agrocybin

The precise signaling pathways modulated by agrocybin are not yet fully elucidated. However, based on the mechanisms of other cysteine-rich antifungal proteins, a hypothesized mode of action involves the disruption of the fungal cell membrane.

Mandatory Visualizations

Caption: Hypothesized antifungal mechanism of action for agrocybin.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agrocybin, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Agrocybenine using Chloroform-Methanol Gradient Elution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrocybenine is a structurally unique alkaloid isolated from the fruiting bodies of the mushroom Agrocybe cylindracea.[1] First reported by Koshino et al. in 1996, its isolation was achieved through the application of a chloroform-methanol (CHCl3-MeOH) gradient elution chromatography. These application notes provide a detailed, generalized protocol for the isolation of this compound based on established methods for separating alkaloids from fungal sources using a CHCl3-MeOH gradient. Additionally, the limited available data on the biological activity of this compound is presented.

Data Presentation

Currently, there is a significant lack of quantitative data regarding the isolation and biological activity of this compound in publicly accessible literature. The available information is summarized below.

| Parameter | Description | Reference |

| Compound Name | This compound | [1] |

| Source | Fruiting bodies of Agrocybe cylindracea | [1] |

| Compound Class | Alkaloid | [1] |

| Isolation Method | Chloroform-Methanol (CHCl3-MeOH) gradient elution | [1] |

| Biological Activity | Antifungal activity |

Experimental Protocols

The following is a generalized protocol for the extraction and chromatographic isolation of this compound from Agrocybe cylindracea using a CHCl3-MeOH gradient.

1. Preparation of Fungal Material

-

Obtain fresh or dried fruiting bodies of Agrocybe cylindracea.

-

If fresh, clean the mushrooms to remove any substrate or debris. Lyophilize (freeze-dry) the material to a constant weight.

-

Grind the dried fungal material into a fine powder using a blender or a mill.

2. Extraction of Crude Alkaloids

-

Macerate the powdered fungal material in methanol (B129727) (MeOH) or a mixture of chloroform (B151607) and methanol at room temperature for 24-48 hours. A common starting ratio is 1:1 (v/v) CHCl3:MeOH.

-

The ratio of solvent to fungal material should be approximately 10:1 (v/v).

-

After maceration, filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.

-

Re-extract the residue two more times with the same solvent system to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude extract.

3. Chromatographic Isolation of this compound

This protocol outlines a standard silica (B1680970) gel column chromatography procedure with a CHCl3-MeOH gradient.

-

3.1. Preparation of the Column:

-

Use a glass column of appropriate size for the amount of crude extract.

-

Prepare a slurry of silica gel 60 (70-230 mesh) in 100% chloroform.

-

Pour the slurry into the column and allow the silica gel to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.

-

-

3.2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (100% CHCl3).

-

Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the prepared column.

-

-

3.3. Gradient Elution:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by incrementally adding methanol. A typical gradient might proceed as follows:

-

100% CHCl3

-

99:1 CHCl3:MeOH

-

98:2 CHCl3:MeOH

-

95:5 CHCl3:MeOH

-

90:10 CHCl3:MeOH

-

80:20 CHCl3:MeOH

-

50:50 CHCl3:MeOH

-

100% MeOH

-

-

Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

-

-

3.4. Fraction Analysis:

-

Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing this compound.

-